molecular formula C11H26BrN B14578443 N-Ethyl-N,N-dipropylpropan-1-aminium bromide CAS No. 61175-76-6

N-Ethyl-N,N-dipropylpropan-1-aminium bromide

Cat. No.: B14578443
CAS No.: 61175-76-6
M. Wt: 252.23 g/mol
InChI Key: AXGSHZVAGVXBJN-UHFFFAOYSA-M
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Description

N-Ethyl-N,N-dipropylpropan-1-aminium bromide is a quaternary ammonium compound belonging to the class of alkylammonium salts. This compound is known for its unique chemical properties, making it an essential reagent in various industrial applications, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N,N-dipropylpropan-1-aminium bromide typically involves the quaternization of N-ethyl-N,N-dipropylamine with a suitable alkylating agent, such as bromoalkane. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Polar solvents like acetonitrile or ethanol.

    Catalyst: Phase transfer catalysts can be used to enhance the reaction rate.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N,N-dipropylpropan-1-aminium bromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromide ion can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield different quaternary ammonium salts, while oxidation reactions can produce various oxidized derivatives .

Scientific Research Applications

N-Ethyl-N,N-dipropylpropan-1-aminium bromide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Ethyl-N,N-dipropylpropan-1-aminium bromide involves its interaction with molecular targets through ionic and hydrophobic interactions. As a phase transfer catalyst, it facilitates the transfer of reactants between different phases, thereby enhancing the reaction rate. In biological systems, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes .

Comparison with Similar Compounds

Similar Compounds

  • N-Ethyl-N,N-dipropylpropan-1-aminium iodide
  • N-Ethyl-N,N-dipropylpropan-1-aminium chloride

Uniqueness

N-Ethyl-N,N-dipropylpropan-1-aminium bromide is unique due to its specific bromide ion, which imparts distinct chemical properties compared to its iodide and chloride counterparts. The bromide ion’s size and reactivity can influence the compound’s behavior in various chemical reactions and applications .

Properties

CAS No.

61175-76-6

Molecular Formula

C11H26BrN

Molecular Weight

252.23 g/mol

IUPAC Name

ethyl(tripropyl)azanium;bromide

InChI

InChI=1S/C11H26N.BrH/c1-5-9-12(8-4,10-6-2)11-7-3;/h5-11H2,1-4H3;1H/q+1;/p-1

InChI Key

AXGSHZVAGVXBJN-UHFFFAOYSA-M

Canonical SMILES

CCC[N+](CC)(CCC)CCC.[Br-]

Origin of Product

United States

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